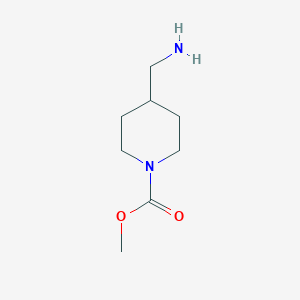

Methyl 4-(aminomethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1344194-88-2 . It has a molecular weight of 186.25 . The IUPAC name for this compound is methyl 4-(1-aminoethyl)-1-piperidinecarboxylate . The physical form of this compound is a powder .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is known that piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis

The Inchi Code for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” is 1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 .Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is known to be a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a powder with a molecular weight of 186.25 .Applications De Recherche Scientifique

Synthesis of Antitubercular Agents

“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is utilized in the synthesis of compounds with antitubercular properties. Tuberculosis (TB) remains a global health challenge, and the development of new antitubercular agents is crucial to combat drug-resistant strains of Mycobacterium tuberculosis. The compound serves as a building block in creating molecules designed to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall .

Development of Aminopyrazine Inhibitors

This compound is also a key reactant in the development of aminopyrazine inhibitors. Aminopyrazines are a class of compounds that have shown potential in inhibiting various enzymes and receptors. These inhibitors can be designed to target specific proteins involved in disease processes, offering a pathway for the development of new therapeutic drugs .

Creation of Protein Kinase D Inhibitors

Researchers use “Methyl 4-(aminomethyl)piperidine-1-carboxylate” to synthesize orally available naphthyridine protein kinase D inhibitors. Protein kinase D plays a significant role in several biological processes, including cancer progression and insulin secretion. Inhibitors targeting this kinase could lead to new treatments for cancer and diabetes .

Asymmetric Hydrogenation Catalysts

The compound is instrumental in creating scalable catalysts for asymmetric hydrogenation. Asymmetric hydrogenation is a type of chemical reaction used to produce chiral molecules, which are important in the pharmaceutical industry. Catalysts derived from this compound can be used to hydrogenate sterically demanding aryl enamide, leading to the production of enantiomerically pure pharmaceuticals .

Synthesis of Piperidine Derivatives

Piperidine derivatives are prevalent in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids. “Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a precursor in synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have a wide range of pharmacological applications, from analgesics to antipsychotics .

Pharmaceutical Industry Applications

Lastly, the versatility of “Methyl 4-(aminomethyl)piperidine-1-carboxylate” extends to its role in the pharmaceutical industry. It is a fundamental synthetic block for constructing drugs. Its structural flexibility allows it to be incorporated into a variety of drug frameworks, enhancing the pharmacokinetic properties of new pharmaceutical agents .

Safety and Hazards

Orientations Futures

While specific future directions for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods for piperidine derivatives, including “Methyl 4-(aminomethyl)piperidine-1-carboxylate”.

Propriétés

IUPAC Name |

methyl 4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQNLRXEEPUTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(aminomethyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)